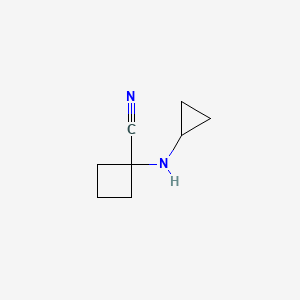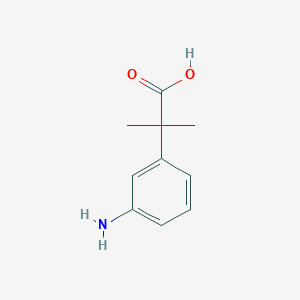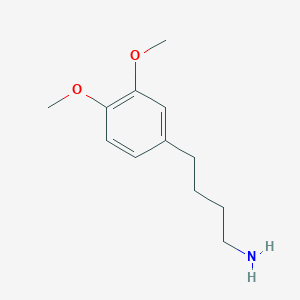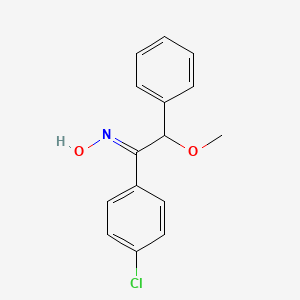
Ethanol, 2-(3-buten-1-ylamino)-
Vue d'ensemble
Description
“Ethanol, 2-(3-buten-1-ylamino)-” is also known as “Ethanol, 2-(butylamino)-” or “2-(Butylamino)ethanol”. It is a compound with the molecular formula C6H15NO and a molecular weight of 117.1894 . It is also known by other names such as n-Butylaminoethanol, n-Butylethanolamine, Butylethanolamine, Butylmonoethanolamine, 2-Butylaminoethanol, N-n-Butylethanolamine, N-Butyl monoethanolamine, 2-(n-Butylamino)ethanol, 2-(N-Monobutylamino)ethanol, Butyl (2-hydroxyethyl)amine .
Molecular Structure Analysis
The molecular structure of “Ethanol, 2-(3-buten-1-ylamino)-” can be represented by the InChI string: InChI=1S/C6H15NO/c1-2-3-4-7-5-6-8/h7-8H,2-6H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Applications De Recherche Scientifique
Chemical Synthesis : Ethanol, 2-(3-buten-1-ylamino)-, and similar compounds have applications in chemical synthesis. For instance, 2-(1-Nitronaphthalen-2-ylamino)ethanol, a related compound, can be reduced to 2-(1-aminonaphthalen-2-ylamino)ethanol, which is then used to synthesize other complex chemicals (Gumbley & Main, 1976).
Electrogenerated Chemiluminescence : Ethanol, 2-(3-buten-1-ylamino)-, or similar compounds like 2-(Dibutylamino)ethanol (DBAE), are used in electrochemiluminescence. DBAE acts as a coreactant for Ru(bpy)(3)(2-) and Ru(phen)(3)(2+), two well-known electrochemiluminescent luminophores (Parveen et al., 2013).
Alcohol Extraction from Water : Research on ethanol and related alcohols includes studying their extraction from water using ionic liquids. For example, 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can separate 1-butanol and ethanol from water (Chapeaux et al., 2008).
Substrate Specificity in Enzyme Reactions : The specificity of alcohol dehydrogenases from various sources (human liver, horse liver, yeast) for alcohols and aldehydes, including ethanol and its derivatives, has been a topic of research (Pietruszko et al., 1973).
Quantum Chemical Studies : Ethanol derivatives like 1,2-diphenyl-2-(1-phenylethylamino) ethanol have been studied using quantum chemical methods, providing insights into their stability and reactivity (Zhou Chang-hu, 2013).
Biofuel Production : Ethanol derivatives like 3-methyl-3-buten-1-ol are targeted for biofuel production. Engineering E. coli for high-yield production of such alcohols showcases the potential of ethanol derivatives as biofuels (George et al., 2015).
Catalytic Reactions in Fuel Production : Ethanol and its derivatives are involved in various catalytic reactions, such as in the conversion of ethanol to chemicals like 1-butanol or 1,3-butadiene (Chieregato et al., 2015).
Quality Analysis of Automotive Fuels : The addition of ethanol to gasoline impacts the solvatochromic band of dyes, which can be used for the quality analysis of automotive fuels (Budag et al., 2006).
Catalyst Development for Bioethanol Conversion : Research focuses on developing catalysts that facilitate the conversion of ethanol to higher alcohols like 1-butanol, a key step in utilizing bioethanol as a renewable fuel (Li et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-(but-3-enylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-3-4-7-5-6-8/h2,7-8H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZCETCVOKUOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-(3-buten-1-ylamino)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3038092.png)

![Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate](/img/structure/B3038096.png)



![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3038105.png)
![2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B3038106.png)




![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3038112.png)